(1-Ethylpiperidin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Chemical Procurement

(1-Ethylpiperidin-3-yl)methanol (CAS 54525-19-8) is a heterocyclic alcohol with a piperidine core featuring an N-ethyl substituent and a hydroxymethyl group at the 3-position. It has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 54525-19-8
Cat. No. B1287607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylpiperidin-3-yl)methanol
CAS54525-19-8
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)CO
InChIInChI=1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3
InChIKeyUFFXQKBVALLYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-Ethylpiperidin-3-yl)methanol (CAS 54525-19-8): A 3-Position Piperidine Building Block


(1-Ethylpiperidin-3-yl)methanol (CAS 54525-19-8) is a heterocyclic alcohol with a piperidine core featuring an N-ethyl substituent and a hydroxymethyl group at the 3-position . It has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . The compound is a liquid at room temperature, with a measured density of 0.93 g/cm³ and a refractive index of 1.46 . Its structure, containing both a tertiary amine and a primary alcohol, provides versatile reactivity for further functionalization, making it a valuable intermediate in organic synthesis .

Why Substituting (1-Ethylpiperidin-3-yl)methanol with Isomeric Piperidine Methanols Carries Quantifiable Risk


Substituting (1-Ethylpiperidin-3-yl)methanol with a positional isomer, such as the 2- or 4-substituted analog, or the non-ethylated parent compound, is not equivalent. These changes alter key physical and chemical properties critical for reproducible synthesis and purification. Quantifiable differences in physical state (liquid vs. solid), density, boiling point, and polarity (as indicated by LogP) can significantly impact reaction behavior, solubility, and downstream processing . These measured differences underscore the need for precise compound selection in research and development workflows.

Quantitative Differentiation: (1-Ethylpiperidin-3-yl)methanol vs. Closest Analogs


Physical State and Purity: Liquid Form vs. Solid Analogs

(1-Ethylpiperidin-3-yl)methanol is a liquid at room temperature with a commercial purity specification of 98% (GC) . In contrast, the 4-position isomer is a solid at room temperature , and the parent compound 3-piperidinemethanol is also a solid with a melting point of 58-62°C . This difference in physical state can influence handling, dosing accuracy, and solvent compatibility in synthetic procedures.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Density and Boiling Point Differences

The density of (1-Ethylpiperidin-3-yl)methanol is measured at 0.93 g/cm³ , which is lower than that of 3-piperidinemethanol (density 1.025 g/mL) . The boiling point is reported as 190°C at 760 mmHg [1], while the 4-position isomer boils at a lower temperature of 120°C at 15 Torr . These differences can affect separation and purification strategies, such as distillation or extraction, in process chemistry.

Process Chemistry Purification Physicochemical Properties

Polarity and Lipophilicity (LogP) Comparison

The calculated partition coefficient (XLogP3) for (1-Ethylpiperidin-3-yl)methanol is 0.700 . This value indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. For comparison, the 4-position isomer has a higher calculated XLogP3 of 1.2 , while the parent 3-piperidinemethanol has a lower LogP of 0.03 [1]. This graded lipophilicity is a direct consequence of the ethyl substituent and its ring position.

Drug Design ADME Properties Medicinal Chemistry

High-Confidence Application Scenarios for (1-Ethylpiperidin-3-yl)methanol Based on Quantitative Evidence


Synthesis of Bioactive Piperidine Derivatives Requiring Precise N-Alkylation Patterns

The defined 3-position hydroxymethyl group and N-ethyl substitution of (1-Ethylpiperidin-3-yl)methanol provide a specific scaffold for constructing bioactive molecules, such as CNS-targeted compounds or receptor ligands, where the ring substitution pattern is critical for activity. The compound's 98% GC purity ensures high fidelity in subsequent synthetic steps, minimizing side-product formation.

Development of Pharmacological Probes with Optimized ADME Properties

The compound's calculated XLogP3 of 0.700 positions it as a building block for drug candidates requiring a balance between aqueous solubility and membrane permeability. This is a key consideration in lead optimization programs targeting oral bioavailability or blood-brain barrier penetration, where the lipophilicity profile is a primary design parameter.

Automated High-Throughput Synthesis and Liquid Handling Workflows

As a liquid at room temperature , (1-Ethylpiperidin-3-yl)methanol is well-suited for automated liquid handling systems used in high-throughput synthesis and screening. This contrasts with solid analogs that require dissolution and may precipitate, leading to variability. Its consistent liquid state ensures precise, reproducible dispensing for parallel synthesis of compound libraries.

Process Chemistry and Scale-Up of N-Ethyl Piperidine Intermediates

The compound's measured density of 0.93 g/cm³ and boiling point of 190°C [1] provide tangible parameters for process development and scale-up. These data allow for the design of efficient purification protocols, such as fractional distillation or extraction, and enable accurate material balance calculations in a manufacturing environment.

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